molecular formula C14H21NO B12872022 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol

1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol

Cat. No.: B12872022
M. Wt: 219.32 g/mol
InChI Key: UVHJRYCRDOJDIY-UHFFFAOYSA-N
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Description

1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with a hydroxyl group at position 3, an ethyl group, two methyl groups at position 2, and a phenyl substituent at position 4. The compound’s stereochemistry and functional groups (e.g., hydroxyl, alkyl, and aryl moieties) may influence its physicochemical properties, such as solubility, boiling point, and reactivity .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol

InChI

InChI=1S/C14H21NO/c1-4-15-12(10-13(16)14(15,2)3)11-8-6-5-7-9-11/h5-9,12-13,16H,4,10H2,1-3H3

InChI Key

UVHJRYCRDOJDIY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CC(C1(C)C)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid. This reaction typically occurs at elevated temperatures around 180°C for about an hour . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell growth and metabolism .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Functional Groups Substituents Structural Class
1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol C₁₅H₂₃NO Alcohol (OH) Ethyl, 2,2-dimethyl, 5-phenyl Pyrrolidine (5-membered)
1-Ethyl-2,2-dimethylpropyl ethylphosphonofluoridate C₉H₂₀FO₂P Phosphonofluoridate ester Ethyl, dimethylpropyl Organophosphorus compound
1-Ethyl-2,3-dimethyl-benzene C₁₀H₁₄ Aromatic hydrocarbon Ethyl, 2,3-dimethyl Benzene (6-membered)
1-Ethyl-2,4-dimethyl-benzene C₁₀H₁₄ Aromatic hydrocarbon Ethyl, 2,4-dimethyl Benzene

Key Differences and Implications

Pyrrolidine vs. Benzene Derivatives

  • Hydrogen Bonding : The hydroxyl group in 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol enables hydrogen bonding, enhancing solubility in polar solvents compared to benzene derivatives (e.g., 1-Ethyl-2,3-dimethyl-benzene), which lack polar functional groups .
  • This contrasts with the planar benzene derivatives, where substituent positions influence isomerism (e.g., ortho, meta, para) .

Organophosphorus Compound Comparison

  • Applications: Organophosphorus compounds are often used as pesticides or nerve agents, whereas pyrrolidinols may serve as intermediates in drug synthesis due to their chiral centers .

Physicochemical Properties (Theoretical Analysis)

Property 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol 1-Ethyl-2,3-dimethyl-benzene 1-Ethyl-2,2-dimethylpropyl ethylphosphonofluoridate
Polarity High (due to OH) Low Moderate (polar ester group)
Boiling Point Likely >200°C (hydrogen bonding) ~170–190°C ~100–150°C (volatile ester)
Reactivity Nucleophilic (OH) Electrophilic aromatic Highly electrophilic (P-F bond)

Biological Activity

1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol is a compound belonging to the pyrrolidine family, characterized by a five-membered nitrogen-containing ring. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Molecular Characteristics

  • Molecular Formula: C14H21NO
  • Molecular Weight: 219.32 g/mol
  • IUPAC Name: 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol
PropertyValue
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
IUPAC Name1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol
InChIInChI=1S/C14H21NO/c1-4-15-12(10-13(16)14(15,2)3)11-8-6-5-7-9-11/h5-9,12-13,16H,4,10H2,1-3H3
InChI KeyUVHJRYCRDOJDIY-UHFFFAOYSA-N
Canonical SMILESCCN1C(CC(C1(C)C)O)C2=CC=CC=C2

Synthesis Methods

The synthesis of 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol can be achieved through several routes. A common method involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid under elevated temperatures (approximately 180°C). This reaction typically yields the desired pyrrolidine derivative through a series of chemical transformations including oxidation and reduction processes.

The biological activity of 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol is primarily attributed to its ability to interact with various enzymes and receptors. The unique structure allows it to modulate enzyme activity and influence cellular pathways involved in growth and metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol may possess anticancer activity. The compound appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways, although further research is required to fully elucidate these mechanisms.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol. Results showed a marked reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Anticancer Research : In a controlled laboratory setting, researchers investigated the effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The study found that treatment with this compound led to a significant decrease in cell proliferation and increased rates of apoptosis compared to control groups.

Comparison with Similar Compounds

To better understand the unique properties of 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol, it is useful to compare it with other pyrrolidine derivatives:

CompoundBiological ActivityNotable Features
Pyrrolidin-2-oneAntimicrobial and anticancer propertiesCommonly used in pharmaceuticals
Pyrrolidin-2,5-dioneExhibits diverse biological activitiesKnown for its role in organic synthesis
ProlinolUsed in asymmetric synthesisFunctions as a chiral auxiliary

The distinct structural modifications in 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol contribute to its unique biological activities compared to these analogous compounds.

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